molecular formula C15H24ClN5O B12702199 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-, monohydrochloride CAS No. 122113-30-8

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-, monohydrochloride

Cat. No.: B12702199
CAS No.: 122113-30-8
M. Wt: 325.84 g/mol
InChI Key: GQQWIQIBCGLKLM-UHFFFAOYSA-N
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Description

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-, monohydrochloride is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives typically involves multi-step organic reactions The starting materials often include pyrrole and pyrimidine derivatives, which undergo cyclization reactions to form the core structure

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the synthetic route for scalability, yield, and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl group.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions are common for introducing or modifying substituents on the pyrrolopyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, amines.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives are studied for their unique structural properties and reactivity. They serve as building blocks for more complex molecules and are used in the development of new synthetic methodologies.

Biology

Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Their ability to interact with biological macromolecules makes them valuable in drug discovery and development.

Medicine

In medicine, these compounds are explored for their therapeutic potential in treating diseases such as cancer, infectious diseases, and neurological disorders. Their diverse biological activities make them promising candidates for new drug development.

Industry

Industrially, these compounds may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their versatility and reactivity make them valuable intermediates in various chemical processes.

Mechanism of Action

The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

  • 6H-Pyrrolo(2,3-d)pyrimidin-4-one
  • 5,7-Dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-pyrrolo(2,3-d)pyrimidine
  • 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives with different substituents

Uniqueness

The uniqueness of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-, monohydrochloride lies in its specific substituents, which confer distinct biological and chemical properties. The butyl-piperazinyl and methyl groups may enhance its binding affinity to molecular targets, improve its solubility, or modify its reactivity compared to similar compounds.

Properties

CAS No.

122113-30-8

Molecular Formula

C15H24ClN5O

Molecular Weight

325.84 g/mol

IUPAC Name

2-(4-butylpiperazin-1-yl)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C15H23N5O.ClH/c1-3-4-5-19-6-8-20(9-7-19)15-16-11-12-10-13(21)18(2)14(12)17-15;/h11H,3-10H2,1-2H3;1H

InChI Key

GQQWIQIBCGLKLM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.Cl

Origin of Product

United States

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